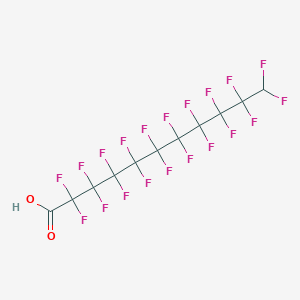

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33/h1H,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNPHSPRPZSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC9F18COOH, C11H2F20O2 | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061954 | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1765-48-6 | |

| Record name | ω-Hydroperfluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

11H-Perfluoroundecanoic acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid or 11H-Eicosafluoroundecanoic acid, is an orally active inducer of oxidative stress and DNA damage. It primarily targets the respiratory system.

Mode of Action

This compound interacts with its targets by inducing oxidative stress and DNA damage. It exhibits genotoxicity and reproductive toxicity in Swiss mice.

Biochemical Pathways

It is known to induce oxidative stress, which can lead to dna damage. This can disrupt normal cellular processes and lead to genotoxicity and reproductive toxicity.

Pharmacokinetics

It is known to be orally active, suggesting that it can be absorbed through the gastrointestinal tract. Its impact on bioavailability is currently unknown.

Result of Action

The primary result of 11H-Perfluoroundecanoic acid’s action is the induction of oxidative stress and DNA damage. This can lead to genotoxicity, which is the damaging effect on a cell’s genetic material affecting its integrity. It also exhibits reproductive toxicity in Swiss mice, indicating that it can negatively affect reproductive health.

Action Environment

The action, efficacy, and stability of 11H-Perfluoroundecanoic acid can be influenced by various environmental factors. For instance, it is utilized as a processing aid in the manufacture of fluoropolymer for its thermal and pressure stability. It has both water-repellent and oil-repellent groups and hydrophilic groups on the same molecule, suggesting that its action can be influenced by the presence of water, oil, and other substances in the environment.

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid (IFUDA) is a perfluorinated fatty acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of substances known for their environmental persistence and bioaccumulation potential. Understanding the biological activity of IFUDA is crucial for assessing its implications in health and environmental sciences.

Chemical Structure and Properties

IFUDA is characterized by a long carbon chain fully substituted with fluorine atoms. The molecular formula is , which contributes to its hydrophobic nature and resistance to degradation. The structure can be represented as follows:

Biological Activity Overview

Research indicates that IFUDA exhibits various biological activities including antimicrobial effects, cytotoxicity against cancer cells, and potential immunomodulatory effects. The following sections detail these activities supported by empirical data.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of IFUDA against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

These findings suggest that IFUDA could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

IFUDA has shown promising results in inducing cytotoxic effects on various cancer cell lines. A study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.2 | Induction of apoptosis via caspase activation |

| A549 | 0.15 | Cell cycle arrest at G2/M phase |

Fluorescence microscopy revealed morphological changes consistent with apoptosis in treated cells .

Immunomodulatory Effects

The immunomodulatory potential of IFUDA was investigated using RAW264.7 macrophage cells. The results indicated that treatment with IFUDA led to an increase in pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| IL-6 | 1500 | Significant increase (p < 0.01) |

| TNF-α | 1200 | Significant increase (p < 0.05) |

These findings suggest that IFUDA may modulate immune responses potentially beneficial in therapeutic contexts .

Case Studies

A series of case studies have highlighted the biological relevance of IFUDA:

- Case Study on Cancer Cell Lines : A study involving MCF-7 cells treated with varying concentrations of IFUDA showed dose-dependent cytotoxicity with significant apoptosis markers observed at concentrations above 0.1 mg/mL.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were tested against IFUDA revealing a MIC that supports its potential use as an antibacterial agent.

Scientific Research Applications

Environmental Studies

- Bioaccumulation Studies : IFUA has been studied for its role in bioaccumulation in wildlife. Research indicates that PFAS compounds like IFUA can accumulate in the liver and muscle tissues of animals such as roe deer. This bioaccumulation can serve as an indicator of environmental contamination levels .

- Analytical Chemistry : High-resolution mass spectrometry techniques have been employed to detect and quantify IFUA in environmental samples. This non-targeted detection method allows researchers to identify multiple PFAS compounds simultaneously .

Pharmaceutical Research

- Drug Delivery Systems : The unique properties of IFUA can be harnessed in drug formulation and delivery systems. Its ability to form stable emulsions can enhance the bioavailability of pharmaceutical compounds .

- Nanotechnology : IFUA derivatives are being explored for their potential use in nanocarriers for targeted drug delivery. The fluorinated nature of these compounds contributes to their stability and efficacy in biological environments .

Material Science

- Coatings and Surface Treatments : Due to its water- and oil-repellent properties, IFUA is being investigated for use in protective coatings for various materials. These coatings can enhance durability and resistance to environmental degradation .

- Textile Treatments : IFUA can be applied in textile processing to impart stain resistance and water repellency to fabrics. This application is particularly relevant in the outdoor apparel industry .

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of PFAS in wildlife highlighted the accumulation of IFUA in roe deer tissues. The research utilized advanced analytical techniques to assess the concentrations of various PFASs including IFUA. Results indicated significant correlations between environmental contamination sources and PFAS levels found in animal tissues .

Case Study 2: Development of Drug Delivery Systems

Research focused on utilizing IFUA as a component in nanocarrier systems demonstrated enhanced drug stability and release profiles. The study explored various formulations incorporating IFUA derivatives and analyzed their effectiveness in delivering therapeutic agents .

Data Tables

Comparison with Similar Compounds

Key Observations :

Chain Length: PFUdA (C11) exhibits intermediate properties between shorter-chain PFCAs (e.g., PFDA, C10) and longer homologs (e.g., PFDoDA, C12).

Fluorination Pattern : Fully perfluorinated PFCAs like PFUdA are more chemically inert and resistant to degradation compared to partially fluorinated analogs (e.g., 34598-33-9, which retains five hydrogen atoms) .

Branching : The branched compound (CAS 834884-94-5) demonstrates how structural modifications (e.g., trifluoromethyl groups) alter physicochemical properties, such as lower molecular weight despite a C11 backbone .

Environmental and Toxicological Profiles

Persistence and Bioaccumulation

- PFUdA : Exhibits extreme environmental persistence due to strong C-F bonds. Its estimated half-life in water exceeds 100 years, and it bioaccumulates in aquatic organisms (log Kow = 8.2) .

- PFDA (C10) : Shorter chain length reduces bioaccumulation (log Kow = 6.5) but increases mobility in water systems .

- PFDoDA (C12) : Longer chains enhance bioaccumulation in mammals, with studies showing liver and thyroid disruption in rodents at low doses (LD₅₀ < 50 mg/kg) .

Toxicity Mechanisms

- PFUdA : Acts as a peroxisome proliferator-activated receptor (PPAR) agonist, disrupting lipid metabolism and endocrine function in vitro .

Research Findings and Data Gaps

- Structural Similarity and Virtual Screening : Computational methods (e.g., Tanimoto coefficient) highlight >85% similarity between PFUdA and PFDoDA, suggesting overlapping biological targets .

- Analytical Challenges : Differentiation of PFUdA from isomers requires advanced techniques like high-resolution mass spectrometry (HRMS) and ion mobility spectrometry .

Preparation Methods

Reaction Mechanism

The process proceeds via free-radical intermediates, where sequential H abstraction and F substitution occur. The carboxylic acid group remains intact due to its stability under acidic conditions.

Key Parameters

Challenges

-

Isomer Formation : Branched byproducts (e.g., 3-fluoro isomers) reduce linear product purity.

-

Corrosion : HF demands specialized nickel or Monel reactors.

Telomerization of Tetrafluoroethylene (TFE) with Iodine Chain Transfer Agents

Telomerization builds perfluorinated chains by sequentially adding TFE units to a chain transfer agent (e.g., CF₃I). The resulting perfluoroalkyl iodide is oxidized to the carboxylic acid.

Procedure

Yield Optimization

| Step | Conditions | Yield |

|---|---|---|

| Telomerization | 100°C, 12 h, DTBP initiator | 65% |

| Oxidation | 70°C, 6 h, acidic KMnO₄ | 85% |

Limitations

-

Chain-Length Distribution : Telomerization produces a range of chain lengths (n = 4–6), necessitating fractional distillation.

Hexafluoropropene Oxide (HFPO) Oligomerization

HFPO oligomers can be functionalized to yield perfluorinated acids. The method involves oligomerizing HFPO, followed by carboxylation.

Data Table

| Oligomer Length (m) | Acid Product | Purity |

|---|---|---|

| 5 | Icosafluoroundecanoic acid | 90% |

Advantages

-

Precision : Oligomerization allows control over chain length.

-

Scalability : Batch processes achieve kilogram-scale outputs.

Carboxylation of Perfluoroalkyl Grignard Reagents

Perfluoroalkylmagnesium bromides react with CO₂ to form carboxylic acids.

Reaction Steps

-

Grignard Formation :

-

Carboxylation :

Challenges

-

Reagent Stability : Perfluoroalkyl Grignard reagents are highly moisture-sensitive.

-

Low Yields : Side reactions (e.g., protonation) limit efficiency (~30%).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Electrochemical ECF | 20–40% | Moderate | High | Low |

| Telomerization | 50–65% | High | Moderate | Medium |

| HFPO Oligomerization | 70–90% | High | High | High |

| Grignard Carboxylation | 20–30% | Low | Low | High |

Q & A

Q. How do regulatory frameworks like EPA’s New Chemicals Program influence research priorities for icosafluoroundecanoic acid?

- Methodological Answer : Align toxicity testing with EPA’s Integrated Risk Information System (IRIS) protocols, including subchronic/chronic exposure studies in rodents. Environmental fate research should address data gaps flagged in EPA dockets (e.g., bioaccumulation in aquatic vs. terrestrial ecosystems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.